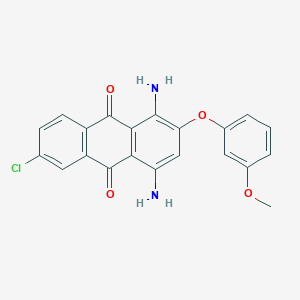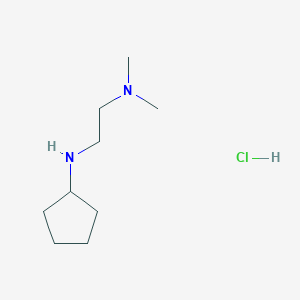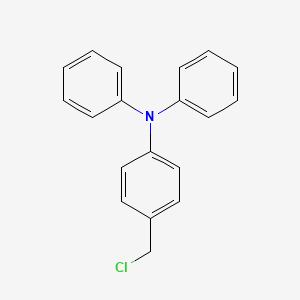![molecular formula C17H15N5S B13138482 ({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile CAS No. 61691-06-3](/img/structure/B13138482.png)
({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-((Diphenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile is a complex organic compound that features a triazole ring, a diphenylamino group, and a thioacetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((Diphenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and safety. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-((Diphenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
2-((1-((Diphenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2-((1-((Diphenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: These compounds share a similar heterocyclic structure and are used in various applications.
Indole derivatives: Known for their biological activities and used in medicinal chemistry.
Thiadiazole derivatives: These compounds have similar sulfur-containing structures and are explored for their therapeutic potential
Uniqueness
2-((1-((Diphenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
61691-06-3 |
|---|---|
Formule moléculaire |
C17H15N5S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-[[2-[(N-phenylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C17H15N5S/c18-11-12-23-17-19-13-20-22(17)14-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13H,12,14H2 |
Clé InChI |
VPDYGHZPSDESPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CN2C(=NC=N2)SCC#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


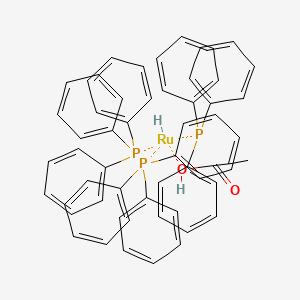
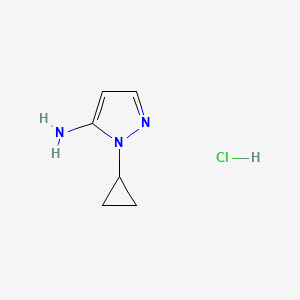
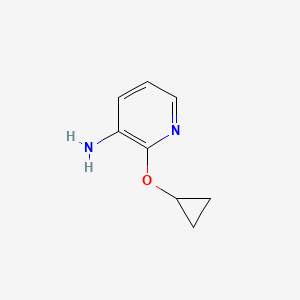
![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)

![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)
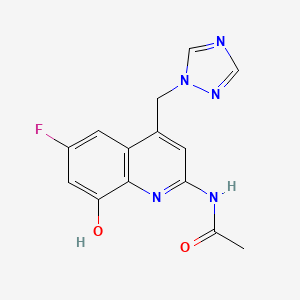
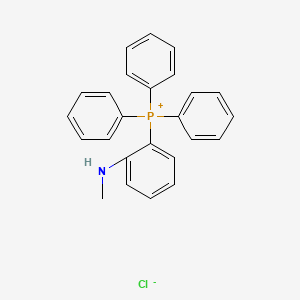

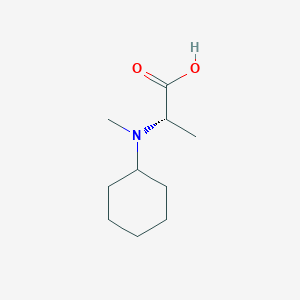
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13138468.png)
